Bienvenue dans la boutique en ligne BenchChem!

methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis

Stereochemistry Chiral synthesis Enantiomeric purity

Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis (CAS 63485-50-7) is a chiral, non-racemic cyclobutane derivative bearing a hydroxyl group and a methyl ester in a defined cis configuration. With a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing conformationally restricted analogs and peptidomimetics.

Molecular Formula C6H10O3
Molecular Weight 130.1
CAS No. 63485-50-7
Cat. No. B6235846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis
CAS63485-50-7
Molecular FormulaC6H10O3
Molecular Weight130.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis (CAS 63485-50-7): A Defined Stereochemical Cyclobutane Building Block for Pharmaceutical Synthesis


Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis (CAS 63485-50-7) is a chiral, non-racemic cyclobutane derivative bearing a hydroxyl group and a methyl ester in a defined cis configuration . With a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing conformationally restricted analogs and peptidomimetics [1]. Its precisely defined (1s,3s) stereochemistry distinguishes it from the racemic mixture (CAS 4934-99-0) and the trans isomer (CAS 63485-51-8), making it a critical starting material where stereochemical outcome is paramount.

Why Generic Substitution of Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis Leads to Stereochemical and Synthetic Uncertainty


In-class cyclobutane hydroxy esters cannot be casually interchanged because stereochemistry dictates downstream reactivity, biological target engagement, and synthetic efficiency. The cis-(1s,3s) configuration imparts a specific spatial orientation of the hydroxyl and ester groups that diverges fundamentally from its trans isomer (CAS 63485-51-8) [1]. Using the racemic mixture (CAS 4934-99-0) introduces undefined stereochemistry that can confound chiral chromatography, reduce synthetic reproducibility, and complicate regulatory documentation in pharmaceutical development . Moreover, ester identity (methyl vs. ethyl vs. tert-butyl) affects both reactivity in subsequent transformations and the physicochemical properties of final drug candidates—the methyl ester is the most established entry point for this scaffold class, with validated scalable protocols [1].

Quantitative Differentiation Evidence for Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis: Head-to-Head Comparisons with Key Analogs


Stereochemical Definition: Single Enantiomer vs. Racemic Mixture (CAS 4934-99-0)

Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis (CAS 63485-50-7) is a single, defined stereoisomer with explicit (1s,3s) absolute configuration, as confirmed by ¹H NMR and InChI Key BYKHAEUVLSBWSU-SYDPRGILSA-N . In contrast, the commonly listed alternative methyl 3-hydroxycyclobutanecarboxylate (CAS 4934-99-0) is a stereochemically undefined mixture, typically sold as 'cis/trans mixture' or without stereochemical specification . The defined stereochemistry of CAS 63485-50-7 ensures that each synthetic step produces a predictable stereochemical outcome, whereas the racemic mixture introduces ambiguity requiring additional chiral resolution steps.

Stereochemistry Chiral synthesis Enantiomeric purity

Synthesis Yield and Scalability: Patent-Validated 88% Yield at Kilogram Scale vs. Prior Art Trans Routes

Patent CN108129288B demonstrates the stereoselective reduction of methyl 3-oxocyclobutanecarboxylate to the cis product using lithium tri-tert-butoxyaluminum hydride, achieving 88% yield and 95% purity at a 3.075 kg input scale (2.73 kg isolated product) [1]. This contrasts sharply with prior art routes to the trans isomer, where benzyl-protected intermediate approaches yielded only 15% (PCT2009071509), and alternative two-step inversion routes achieved approximately 70% [1]. The patent further shows that using lithium triethylborohydride as reductant gave lower yield (83%) and reduced purity (80%), establishing the superiority of the optimized protocol [2].

Process chemistry Scalable synthesis Stereoselective reduction

Storage Stability: Cold-Chain Requirement as a Marker of Defined Stereochemical Integrity

Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis requires sealed storage at 2–8°C to maintain stereochemical and chemical integrity . In contrast, the racemic mixture (CAS 4934-99-0) is listed with a room-temperature storage specification and argon-charged atmosphere . This differential storage requirement reflects the defined stereochemistry of the cis compound, which may be more prone to thermal epimerization or ester hydrolysis. The cold-chain requirement serves as a quality indicator: vendors supplying CAS 63485-50-7 at room temperature may be providing material with compromised stereochemical purity.

Storage conditions Stability Quality control

Methyl Ester Reactivity: Optimal Balance for Downstream Derivatization vs. Bulkier Esters

The methyl ester of cis-3-hydroxycyclobutane-1-carboxylate (MW 130.14) offers a favorable balance of reactivity and steric accessibility compared to its ethyl (MW 144.17) and tert-butyl (MW 172.22) ester analogs [1]. The methyl ester undergoes facile hydrolysis under mild acidic or basic conditions to yield the corresponding carboxylic acid (CAS 552849-33-9), a precursor for amide coupling and peptide mimetic synthesis . Ethyl esters (CAS 160351-97-3) require marginally harsher saponification conditions, while tert-butyl esters (CAS 939768-64-6) necessitate strong acid (TFA) for deprotection, which may be incompatible with acid-sensitive downstream functionality . Patent CN108129288B explicitly selects the methyl ester as the optimal substrate for stereoselective reduction, noting that the protocol extends to C2–C6 linear and branched alkyl esters but was optimized on the methyl variant [1].

Ester reactivity Synthetic intermediate Hydrolysis

Conformational Restriction Potential: Cyclobutane cis-Scaffold as a Three-Dimensional Bioisostere

The cis-cyclobutane scaffold of CAS 63485-50-7 provides a rigid, three-dimensional core that imposes conformational restriction on derived molecules—a property highly valued in medicinal chemistry for improving target binding affinity and metabolic stability [1]. A focused fragment library study demonstrated that cyclobutane fragments exhibit favorable 3D character (quantified via Principal Moment of Inertia analysis and fraction sp³ (Fsp³) metrics) compared to planar aromatic fragments commonly used in screening libraries [2]. The cis configuration specifically places the hydroxyl and carboxylate ester on the same face of the cyclobutane ring, enabling intramolecular hydrogen bonding and unique pharmacophore geometries not accessible with the trans isomer [1]. This geometric constraint is directly relevant when the compound is used as a precursor to cis-cyclobutane β-amino acids and constrained peptidomimetics [1].

Conformational restriction Bioisostere Fragment-based drug discovery

Optimal Procurement and Application Scenarios for Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis


Stereoselective Synthesis of Cyclobutane-Containing β-Amino Acids and Peptidomimetics

When the synthetic objective is a cis-configured cyclobutane β-amino acid or peptidomimetic, CAS 63485-50-7 is the mandatory starting material. The defined (1s,3s) stereochemistry ensures that the hydroxyl group can be converted to an amine with retention of configuration (via Mitsunobu or SN2 inversion), while the methyl ester provides a handle for peptide coupling. Using the racemic mixture (CAS 4934-99-0) or the trans isomer would necessitate additional stereochemical resolution steps. Patent CN108129288B directly demonstrates this application: the cis-methyl ester is converted in three steps (Mitsunobu inversion, hydrolysis) to trans-3-hydroxycyclobutane carboxylic acid, a key intermediate for butorphanol metabolite analogs and other bioactive cyclobutane derivatives [1]. The 54% overall yield from the cis-methyl ester is achieved without column chromatography, underscoring the scalability of this route [1].

Fragment-Based Drug Discovery (FBDD) Library Construction Using 3D Cyclobutane Cores

The cis-cyclobutane scaffold provides a quantifiably higher three-dimensional character (Fsp³ = 0.67) compared to conventional planar aromatic fragments (Fsp³ < 0.3), making it an attractive core for fragment library design [2]. In FBDD programs seeking to explore novel chemical space, CAS 63485-50-7 serves as a precursor to amine, amide, and sulfonamide fragment derivatives via functional group interconversion of the hydroxyl and ester moieties. The defined cis stereochemistry ensures that each library member has a predictable 3D shape, which is critical for meaningful structure-activity relationship (SAR) analysis. The validated kilogram-scale synthesis (88% yield, 95% purity) guarantees sufficient material for library production [1].

Process Chemistry and Kilogram-Scale Intermediate Supply for GMP Campaigns

For pharmaceutical development programs advancing toward clinical candidates, the patent-validated protocol for CAS 63485-50-7 at 3 kg input scale (88% yield, 95% purity, no column chromatography required) provides a de-risked manufacturing route [1]. The stereoselective reduction using lithium tri-tert-butoxyaluminum hydride is demonstrated to be superior to alternative reductants (83% yield, 80% purity with LiEt₃BH), establishing a clear preferred process [2]. Procurement from vendors who source material manufactured under this or equivalent validated protocols ensures batch-to-batch consistency and avoids the stereochemical ambiguity of racemic material. The cold-chain storage requirement (2–8°C) must be factored into logistics planning but serves as a quality gate for stereochemical integrity.

PET Imaging Agent Precursor Development

The cis-3-hydroxycyclobutane-1-carboxylic acid scaffold (derived via hydrolysis of CAS 63485-50-7) has documented application as a non-natural amino acid precursor for positron emission tomography (PET) imaging agents used in tumor detection [1]. The defined stereochemistry is critical for consistent radiotracer biodistribution. Using the cis-methyl ester as a protected precursor allows for late-stage hydrolysis and radiolabeling under controlled conditions, whereas the trans isomer would yield a different radiotracer with potentially altered pharmacokinetics and tumor uptake profiles.

Quote Request

Request a Quote for methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.